Urea-13C,15N2

Vue d'ensemble

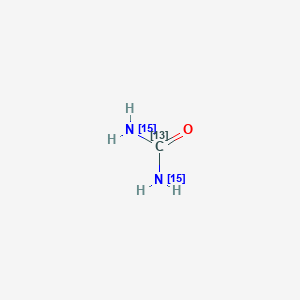

Description

Urea-13C,15N2 is a stable isotope-labeled compound of urea, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, molecular interactions, and reaction mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Urea-13C,15N2 typically involves the reaction of isotopically labeled ammonia (15NH3) with isotopically labeled carbon dioxide (13CO2) under controlled conditions. The reaction can be represented as follows:

15NH3+13CO2→H215N13CO15NH2

This reaction is carried out under high pressure and temperature to facilitate the formation of the urea compound. The purity and isotopic enrichment of the starting materials are crucial to ensure the desired isotopic composition of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to achieve high yields and purity. The isotopically labeled ammonia and carbon dioxide are sourced from specialized suppliers to ensure consistent isotopic enrichment.

Analyse Des Réactions Chimiques

Types of Reactions

Urea-13C,15N2 undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed in the presence of water to form isotopically labeled ammonia and carbon dioxide.

Oxidation: Under oxidative conditions, this compound can be converted to isotopically labeled carbon dioxide and nitrogen oxides.

Substitution: this compound can participate in substitution reactions where one or both of the nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2).

Oxidation: Isotopically labeled carbon dioxide (13CO2) and nitrogen oxides (15NOx).

Substitution: Various substituted urea derivatives depending on the reagents used.

Applications De Recherche Scientifique

Magnetic Resonance Imaging (MRI)

Hyperpolarized MRI Techniques

Urea-13C,15N2 is utilized in hyperpolarized MRI to enhance the imaging of metabolic processes in vivo. The incorporation of 15N labeling significantly increases the T2 relaxation time, which is crucial for obtaining high-quality images. Studies have demonstrated that hyperpolarized urea can achieve T2 values as high as 11 ± 2 seconds in renal tissues, compared to much lower values for non-labeled urea . This enhancement allows for better visualization of renal function and perfusion dynamics.

Case Study: Renal Imaging

In a study focused on assessing renal function, hyperpolarized this compound was injected into rat models. The results indicated a clear differentiation between cortical and medullary urea accumulation, with significant changes observed post-furosemide treatment. The imaging technique successfully identified acute renal functional states, showcasing its potential for clinical translation .

Metabolic Studies

Metabolic Pathway Monitoring

this compound serves as a valuable tracer for monitoring specific metabolic pathways. Its unique isotopic composition allows researchers to track the metabolism of nitrogen-containing compounds in biological systems. For instance, studies have shown that the hyperpolarization of urea enables the non-invasive monitoring of key metabolic processes related to cancer metabolism and perfusion .

Case Study: Cancer Metabolism

In a preclinical study involving co-hyperpolarized [1-13C]pyruvate and this compound, researchers explored the relationship between tumor metabolism and perfusion. This dual imaging approach provided insights into how alterations in metabolic pathways correlate with tumor progression and treatment response . The ability to visualize both metabolism and perfusion simultaneously marks a significant advancement over traditional imaging techniques.

Renal Function Assessment

Assessment of Acute Kidney Injury (AKI)

this compound has been employed to investigate renal ischemia and its correlation with T2 relaxation rates in AKI models. Research indicates that changes in T2 relaxation times can serve as biomarkers for assessing kidney injury severity . This application highlights the compound's utility in clinical diagnostics and monitoring.

Data Tables

Mécanisme D'action

The mechanism of action of Urea-13C,15N2 depends on its application. In metabolic studies, the compound is metabolized by enzymes, and the isotopic labels allow for tracking the metabolic pathways. In diagnostic tests, such as the urea breath test, the labeled urea is cleaved by the urease enzyme produced by Helicobacter pylori, resulting in the release of isotopically labeled carbon dioxide, which can be measured in the patient’s breath.

Comparaison Avec Des Composés Similaires

Similar Compounds

Urea-13C: Labeled only with carbon-13.

Urea-15N2: Labeled only with nitrogen-15.

Urea-d4: Deuterium-labeled urea.

Uniqueness

Urea-13C,15N2 is unique due to its dual isotopic labeling, which provides more detailed information in studies involving both carbon and nitrogen metabolism. This dual labeling allows for simultaneous tracking of carbon and nitrogen atoms in complex biochemical pathways, making it a valuable tool in various research fields.

Activité Biologique

Urea-13C,15N2 is a stable isotope-labeled compound that has gained attention in various fields of biological research, particularly in metabolic studies and imaging techniques. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a modified form of urea where carbon and nitrogen isotopes are replaced with their heavier counterparts. The molecular formula is , and it is primarily used as a tracer in metabolic studies due to its unique isotopic signature.

Urea itself plays a critical role in nitrogen metabolism and is a key component in the urea cycle, which detoxifies ammonia in the liver. The incorporation of stable isotopes allows researchers to trace metabolic pathways and quantify the dynamics of nitrogen metabolism in various biological systems.

1. Metabolic Studies

This compound has been utilized in numerous studies to evaluate metabolic processes. Its isotopic labeling enables precise tracking of nitrogen flow through metabolic pathways, providing insights into how organisms utilize nitrogen sources.

Case Study: Metabolism in Cancer Research

- A study involving hyperpolarized [1-13C]pyruvate and [13C,15N2]urea demonstrated its utility in assessing tumor metabolism and perfusion simultaneously. The study revealed that while pyruvate reflects glycolytic activity, urea serves as an inert marker for blood flow and tissue perfusion, crucial for understanding tumor microenvironments .

2. Clinical Imaging Techniques

The combination of this compound with advanced imaging techniques such as Magnetic Resonance Imaging (MRI) has shown promise in clinical settings. For instance, the dual-probe hyperpolarized MRI technique using this compound allows for simultaneous assessment of metabolic activity and perfusion in tissues.

Table 1: Imaging Techniques Using this compound

Biological Activity Insights

Research has shown that this compound can provide valuable information about metabolic health and disease states:

- Antimicrobial Activity : Investigations into its potential antimicrobial properties have indicated that it may influence microbial community structures when used as a tracer in ecological studies .

- Impact on Diabetes : Studies focusing on pancreatic beta-cell function have utilized this compound to elucidate mechanisms underlying insulin secretion and action .

Safety Profile

Preclinical studies have established a favorable safety profile for this compound when used in animal models. The FDA has approved its investigational use in human studies, highlighting its potential for clinical applications without significant adverse effects .

Propriétés

IUPAC Name |

bis(15N)(azanyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973642 | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-83-3 | |

| Record name | Urea-13C-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of Urea-13C,15N2 important for analytical chemistry?

A1: The synthesis of stable isotope-labeled compounds like this compound is crucial for analytical chemistry, particularly in the field of food safety. [, ] As described in the research, this compound enables the accurate detection and quantification of nitrofurazone in feed and food. [] This is because the unique isotopic signature of this compound allows it to be distinguished from naturally occurring urea. When used in analytical techniques like mass spectrometry, this allows researchers to precisely track the presence and concentration of nitrofurazone.

Q2: What synthetic approach is used to produce this compound?

A2: The research highlights a method for synthesizing this compound utilizing a reaction between carbon monoxide and ammonia in the presence of sulfur. [] This method allows for the specific incorporation of the desired isotopes (Carbon-13 and Nitrogen-15) into the urea molecule. This controlled synthesis is essential for creating a standard with a known isotopic composition, which is then used for accurate quantification in analytical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.